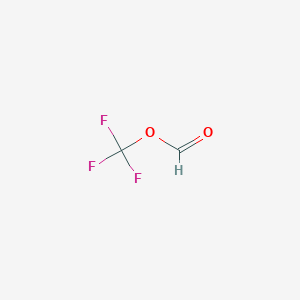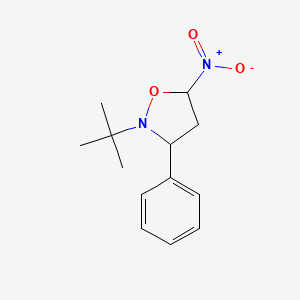
6-(Acetyloxy)hex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetyloxy)hex-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyloxy group attached to the sixth carbon of a hexenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)hex-4-enoic acid can be achieved through several methods. One common approach involves the esterification of hex-4-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps such as solvent extraction and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Acetyloxy)hex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, resulting in a saturated compound.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of new esters or amides.
Scientific Research Applications
6-(Acetyloxy)hex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Acetyloxy)hex-4-enoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the hexenoic acid chain can interact with enzymes and receptors, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hex-4-enoic acid: Similar structure but lacks the acetyloxy group.
Acetic acid: Contains the acetyloxy group but lacks the hexenoic acid chain.
But-2-enoic acid: Similar unsaturated carboxylic acid with a shorter carbon chain.
Uniqueness
6-(Acetyloxy)hex-4-enoic acid is unique due to the presence of both the acetyloxy group and the hexenoic acid chain, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
83145-57-7 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-acetyloxyhex-4-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-7(9)12-6-4-2-3-5-8(10)11/h2,4H,3,5-6H2,1H3,(H,10,11) |
InChI Key |
TVLMERTURHBRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


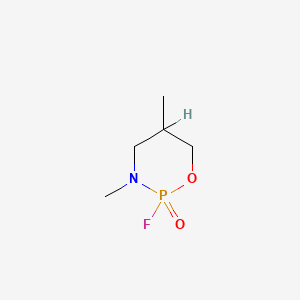
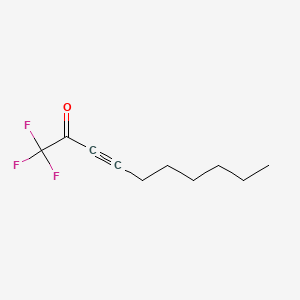
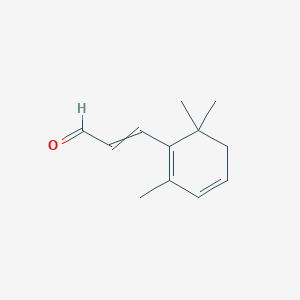
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
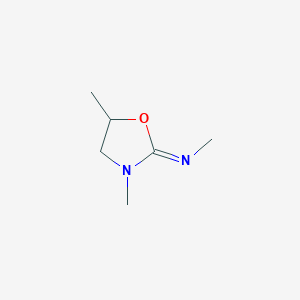

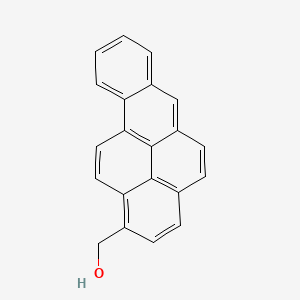
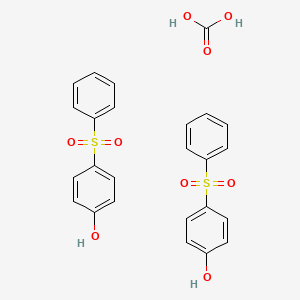
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
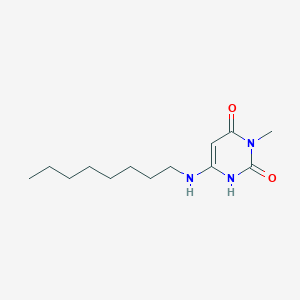
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
